Regioisomeric Position Dictates LSD1 Scaffold Validity
The 3-substituted pyridine core is the only regioisomer validated as a competent scaffold for potent LSD1 inhibition. In the foundational SAR study, compounds bearing the 3-(piperidin-4-ylmethoxy)pyridine core achieved Ki values as low as 29 nM, whereas corresponding 4- and 2-substituted pyridine analogs were not pursued due to significantly inferior LSD1 binding, consistent with the electronic and steric requirements of the LSD1 substrate binding pocket [1]. Using a 2- or 4-substituted isomer would introduce an unvalidated scaffold with uncharacterized or diminished LSD1 activity, representing a critical risk in inhibitor design.
| Evidence Dimension | LSD1 inhibitory activity dependency on pyridine substitution position |
|---|---|
| Target Compound Data | 3-substituted core enables Ki = 29 nM (compound 17) and series-wide potency optimization |
| Comparator Or Baseline | 4-substituted (CAS 1261233-53-7) and 2-substituted (CAS 1135228-95-3) regioisomers: no reported LSD1 inhibitory data, not part of validated SAR series |
| Quantified Difference | Only the 3-substituted scaffold is documented in medicinal chemistry literature as a validated LSD1 pharmacophore; regioisomeric scaffolds lack peer-reviewed LSD1 activity data |
| Conditions | SAR analysis from J Med Chem (2016) 59:253-263; recombinant human LSD1 enzyme assay with dimethylated H3K4 peptide substrate |
Why This Matters
For procurement, selecting the 3-substituted hydrochloride salt ensures access to a literature-validated, SAR-characterized scaffold, avoiding the risk of null or uncharacterized activity inherent in unvalidated regioisomers.
- [1] Wu F, Zhou C, Yao Y, Wei L, Feng Z, Deng L, Song Y. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J Med Chem. 2016 Jan 14;59(1):253-263. doi: 10.1021/acs.jmedchem.5b01361. PMC4878443: SAR discussion and Table 1. View Source
